

Technical Deep Dive: Structural Characterization of Undecamethylpentasiloxane

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Compound of Interest

Compound Name: *Undecamethylpentasiloxane*

Cat. No.: *B8641108*

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Content Type: Technical Whitepaper Subject: Molecular Weight & Isomeric Analysis of

Audience: Senior Research Scientists, Analytical Chemists, and Drug Development Professionals

Core Directive: The Analytical Imperative

Undecamethylpentasiloxane (

, MW ~370.77 Da) represents a critical class of reactive siloxane intermediates. Unlike its fully methylated cousin, dodecamethylpentasiloxane (a chemically inert viscosity standard), the "undeca" nomenclature implies the presence of a single reactive functionality—typically a silicon-hydride (Si-H) bond replacing one methyl group.

In drug development and materials science, this molecule serves as a precise hydrosilylation linker. Its value lies not just in its chain length, but in the position of that reactive hydrogen. A terminal hydride (

) confers different reactivity and steric properties than a pendant (internal) hydride (

).

This guide moves beyond basic characterization, providing a rigorous framework to distinguish between isomers (e.g., 1-hydrido- vs. 3-hydrido-**undecamethylpentasiloxane**) using high-resolution NMR and mass spectrometry.

Molecular Weight & Structural Data[1][2][3][4][5][6]

The following data establishes the baseline for all subsequent analytical protocols.

Table 1: Physicochemical Profile

Property	Value / Description	Notes
IUPAC Name	1,1,1,3,3,5,5,7,7,9,9-Undecamethylpentasiloxane (Terminal Isomer)	Common target for end-capping synthesis.
Molecular Formula		One methyl group fewer than Dodecamethylpentasiloxane.
Molecular Weight	370.77 g/mol	Monoisotopic Mass: ~370.10 Da.
Boiling Point	~230–240 °C (Estimated)	Slightly lower than Dodeca (, 245°C) due to loss of methyl symmetry.
Density	~0.86 g/mL	Typical for short-chain linear siloxanes.
Refractive Index	~1.390	
Critical Functionality	Si-H (Hydride)	susceptible to oxidation; generates gas upon hydrolysis.

Structural Elucidation: The Isomer Challenge

The primary analytical challenge is distinguishing between the Terminal Isomer (H on the end) and the Internal Isomer (H in the middle). Standard IR can detect the Si-H stretch (2100-2200

), but it cannot easily distinguish the position.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the definitive method for structural assignment. Proton (

) NMR provides complementary integration data.

Protocol: Quantitative

NMR

- Solvent:

(Deuteriochloroform) or

(Deuterobenzene) to avoid overlap with siloxane methyls.

- Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

] at 0.02 M is mandatory. Silicon has a long spin-lattice relaxation time (

), often >60s. Without Cr(acac)

, integration is non-quantitative.

- Pulse Sequence: Inverse Gated Decoupling (to suppress NOE and ensure quantitative integrals).

Diagnostic Chemical Shifts

The chemical environment of the silicon atom shifts drastically based on methyl vs. hydride substitution.

Structural Unit	Notation	Formula	Shift (ppm)	Shift (s)
Trimethyl End			+7.0 to +7.2	0.10 (s)
Dimethyl Backbone			-21.5 to -22.5	0.05 - 0.08 (s)
Terminal Hydride			-6.5 to -7.5	4.70 (m, Si-H)
Internal Hydride			-36.0 to -37.5	4.65 (m, Si-H)

“

Analyst Note: If your spectrum shows a peak near -37 ppm, you have the Internal Isomer (

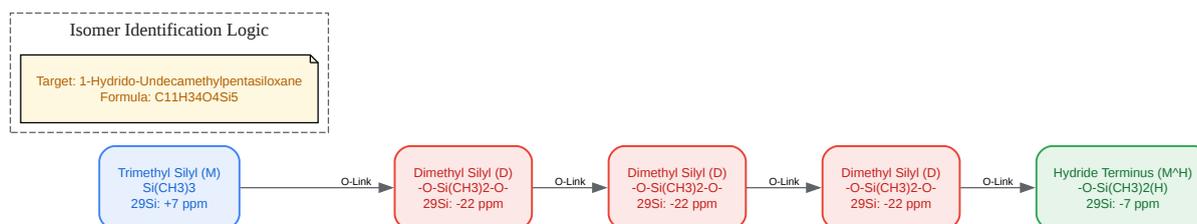
). If you see a peak near -7 ppm (distinct from the M peak at +7 ppm), you have the Terminal Isomer (

).

Visualization of Structural Logic

The following diagram illustrates the connectivity and associated chemical shifts for the Terminal Isomer (

).



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Figure 1: Structural connectivity of the terminal hydride isomer with diagnostic NMR shifts.

Molecular Weight Determination: GC-MS Protocol

While GPC (Gel Permeation Chromatography) is standard for polymers, it lacks the resolution for discrete oligomers like pentasiloxanes. GC-MS is the required standard for purity and MW verification.

Methodology

- Column: Non-polar 5% phenyl polysiloxane (e.g., DB-5ms or HP-5ms).
 - Why? Polar columns can degrade the Si-H bond or cause rearrangement.
- Inlet Temp: < 250°C. High temperatures can induce "backbiting," artificially creating cyclic siloxanes () in the injector port.
- Ionization: Electron Impact (EI) at 70eV.

Fragmentation Pattern Analysis

Siloxanes rarely show a strong Molecular Ion (

). You must look for characteristic fragments:[1]

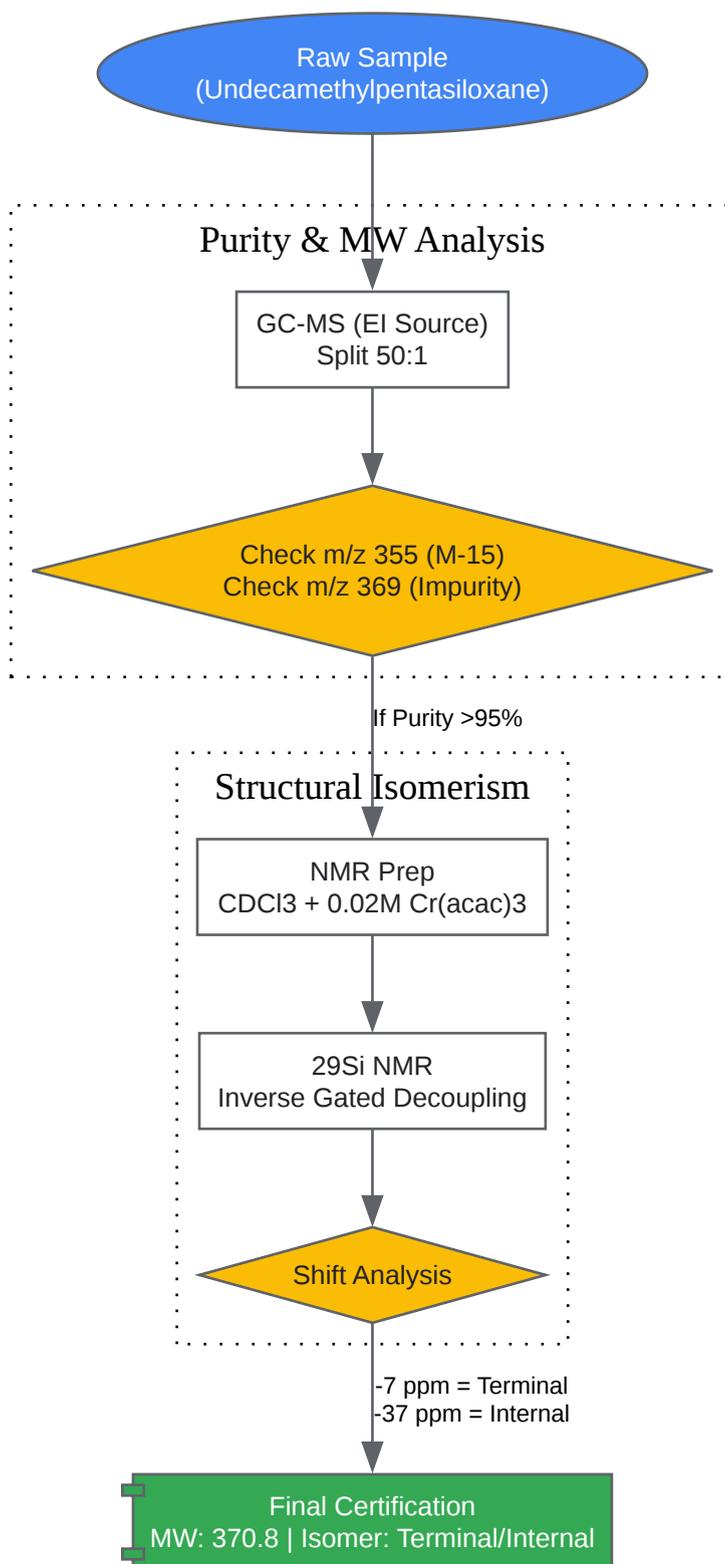
- : Loss of a methyl group. For **Undecamethylpentasiloxane** (MW 370), look for m/z 355.
- : Loss of H or Ethyl (if rearrangement occurs).
- Cyclic Rearrangement Ions:
 - m/z 73
(Trimethylsilyl cation)
 - m/z 147
 - m/z 221

Validation Step: If you observe a dominant peak at m/z 369, this indicates the fully methylated impurity (Dodecamethylpentasiloxane, MW 384,

). The target molecule should show m/z 355.

Experimental Workflow: From Sample to Data

The following workflow ensures data integrity, specifically addressing the volatility and reactivity of the hydride.



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Figure 2: Step-by-step analytical decision matrix for siloxane characterization.

References

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Sources

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